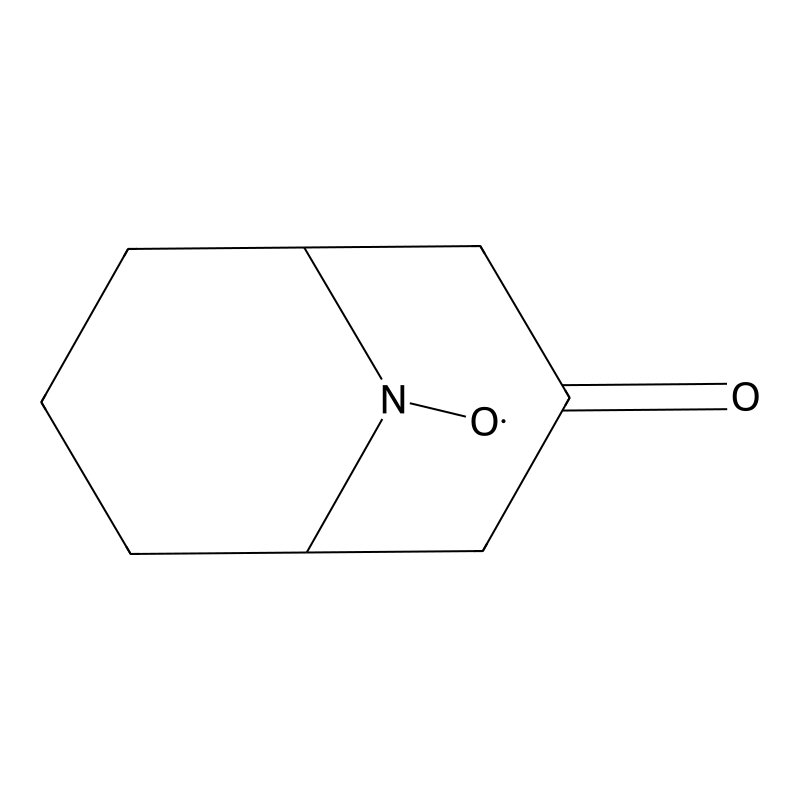

KetoABNO

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

KetoABNO synthesis gram-scale preparation

Gram-Scale Synthesis Overview

The table below summarizes the core information available for the gram-scale preparation of ketoABNO.

| Feature | Description |

|---|---|

| General Route | Concise three-step synthesis [1] |

| Key Feature | Enables gram-scale preparation [2] [1] |

| Primary Advantage | Broader substrate scope and practical scalability compared to earlier systems [1] |

| Documented By | Kanai and coworkers (Sonobe, T.; Oisaki, K.; Kanai, M. Chem. Sci., 2012, 3, 3249) [2] [1] |

Synthetic Pathway and Technical Context

The original 2012 report documented a three-step synthesis that allows for multi-gram production of this compound [1]. While the precise starting materials and experimental details for these three steps are not provided in the search results, the developed route was crucial for making this compound more accessible for research and applications [1].

The synthesis of this compound is part of the development of less-hindered bicyclic nitroxyl radicals, which are more effective for oxidizing sterically hindered alcohols than common catalysts like TEMPO [3]. This compound offers a combination of steric compactness, high oxidation potential, and the ability to reversibly interconvert among three oxidation states (hydroxyamine, N-oxyl, and oxoammonium), which underpins its catalytic versatility [2] [1].

The following diagram outlines the general sequence of this synthesis.

Application in Protein Modification

A significant and growing application of this compound is in the field of protein bioconjugation, leveraging its mild and selective reactivity [2] [1] [4].

- Tryptophan-Selective Bioconjugation: this compound can selectively form an adduct with tryptophan residues in peptides and proteins. This reaction proceeds via a Friedel-Crafts mechanism with a this compound-derived oxoammonium intermediate and is notable for being a heavy-metal-free method [1].

- Serine-Selective Cleavage: When used with a water-soluble copper complex, this compound can catalyze the serine-selective oxidative cleavage of peptide bonds. The process is initiated by the oxidation of the primary alcohol in the serine side chain to an aldehyde [1].

Methodology and Further Research

For researchers looking to implement this synthesis, here are some practical suggestions.

- Consult the Original Literature: The most detailed experimental procedures for the three-step synthesis will be in the original 2012 Chemical Science paper (DOI: 10.1039/C2SC20699D) [2] [1].

- Explore Supported Catalyst Systems: The methodology for immobilizing similar nitroxyl radicals like ABNO onto solid supports (e.g., periodic mesoporous organosilica) can provide insights into handling and stabilizing these compounds [3].

- Review Related Syntheses: Examining the synthesis of the parent compound ABNO could offer valuable analogies and techniques, as this compound is a derivative of this core structure [3].

References

- 1. A reflection on this compound : the crossing point between organic... [pubs.rsc.org]

- 2. A reflection on this compound : the crossing point between organic... [pubs.rsc.org]

- 3. Aerobic oxidation and oxidative esterification of alcohols ... [pubs.rsc.org]

- 4. Target Bioconjugation of Protein Through Chemical ... [pmc.ncbi.nlm.nih.gov]

KetoABNO stable radical ambient temperature

Key Applications & Experimental Protocols

KetoABNO's utility spans from small-molecule synthesis to selective protein modification. Key applications with detailed methodologies are outlined below.

Aerobic Oxidation of Amines to Imines

This protocol uses a catalytic system of this compound and a copper complex under an oxygen atmosphere [1].

- Typical Procedure: A mixture of the amine substrate (1.0 mmol), This compound (2-5 mol%), CuBr (2-5 mol%), and a ligand (e.g., a bisoxazoline ligand, 2-5 mol%) is stirred in a solvent like toluene or acetonitrile (5 mL) under an oxygen atmosphere (1 atm) at room temperature. The reaction is typically monitored by TLC or GC/MS until completion.

- Work-up: The reaction mixture is concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired imine.

Aerobic Oxidation of Alcohols to Carbonyls

This compound can catalyze alcohol oxidation in both metal-based and metal-free systems [1].

- Cu(I)/KetoABNO Protocol: The alcohol substrate (1.0 mmol) is stirred with This compound (1-5 mol%) and Cu(I) salt (e.g., CuBr, 1-5 mol%) in a solvent under an oxygen or air atmosphere at room temperature. After completion, the mixture is concentrated and purified by flash chromatography [2].

- Metal-Free/NaNO2 Protocol: The alcohol substrate (1.0 mmol) is stirred with This compound (5-10 mol%) and sodium nitrite (NaNO2, 10-20 mol%) in an acidic aqueous-organic solvent mixture (e.g., AcOH/H2O/MeCN) under an oxygen atmosphere at room temperature. The product is isolated via work-up and purification [1].

Tryptophan-Selective Bioconjugation of Proteins

This application leverages this compound for selective modification of biomolecules [1].

- Electrochemical Method: A solution of the protein or peptide (0.01-0.1 mM) and This compound (10-50 equiv.) is prepared in an ammonium acetate buffer (pH ~4.5)/acetonitrile mixture. The reaction is performed in an electrochemical cell with constant potential application (e.g., +0.8 V vs. Ag/AgCl) until the reaction is complete. The protein conjugate is then isolated by dialysis or size-exclusion chromatography [1].

- Chemical Oxidation Method: The protein is treated with This compound (10-50 equiv.) and a stoichiometric oxidant like TEMPO+BF4- in a suitable aqueous buffer/organic solvent mixture at 0°C to room temperature. After quenching, the bioconjugate is isolated by dialysis or HPLC [1].

This compound Versatility in Applications

The tables below summarize the scope of this compound's applications.

Table 1: Small-Molecule Synthesis Applications

| Application | Key Detail | Notable Feature |

|---|---|---|

| Amine to Imine Oxidation | Catalyst with Cu complex & O₂ [1] | Mild conditions, broad scope |

| Alcohol to Carbonyl Oxidation | Catalyst with Cu/NaNO₂ & O₂ [1] [2] | Metal-free options available |

| Aldehyde to Carboxylic Acid Oxidation | Catalyst with NaNO₂ & O₂ [1] | Tolerates acidic conditions |

| Oxidation of α-Fluoroalkyl Alcohols | Organocatalytic with O₂ [1] | Room temperature operation |

Table 2: Protein Modification Applications

| Application | Key Detail | Outcome / Utility |

|---|---|---|

| Serine-Selective Cleavage | CuI/KetoABNO/O₂ system [1] | Artificial peptidase (backbone cleavage) |

| Tryptophan-Selective Bioconjugation | Forms adduct at indole ring [1] | Labeling; ADC, Cryo-EM probe, DNA-protein conjugate synthesis [1] |

Understanding this compound's Stability and Reactivity

This compound's effectiveness is due to a combination of structural and electronic factors that stabilize its radical and enhance its catalytic power.

Diagram illustrating the key structural and electronic properties that contribute to this compound's stability and catalytic versatility.

- Structural Stability: Its bridged bicyclic scaffold is central to its stability. This structure is stabilized by Bredt's rule, which prevents the nitrogen atom at the bridgehead from becoming planar, thus inhibiting dimerization and decomposition of the radical, allowing it to persist at ambient temperature [1].

- Electronic and Steric Advantages: Compared to common radicals like TEMPO, this compound has a higher redox potential and reduced steric hindrance around the N-O• center. This makes it a more powerful yet accessible oxidant [1].

- Reversible Redox Cycling: A key to its catalytic function is the ability to reversibly interconvert between three oxidation states: the reduced hydroxyamine (ketoABNOH), the neutral N-oxyl radical (this compound), and the oxidized oxoammonium ion. This cycle allows it to act as an efficient mediator in oxidation reactions [1].

References

9-azabicyclo[3.3.1]nonan-3-one N-oxyl properties

Chemical Identity & Basic Properties

The table below summarizes the fundamental identifying information and known physical properties for ABNO.

| Property | Details |

|---|---|

| IUPAC Name | 9-Azabicyclo[3.3.1]nonane N-Oxyl [1] [2] |

| Common Name | ABNO [1] [2] |

| CAS Registry Number | 31785-68-9 [3] |

| Molecular Formula | C₈H₁₄NO• [3] |

| Molecular Weight | 140.20 g/mol [3] |

| Physical Form | Solid [2] [3] |

| Assay (Purity) | 95% [2] [3] |

| Melting Point | 65-70 °C [2] [3] |

| Storage Temperature | 2-8°C [2] |

Applications & Catalytic Performance

ABNO is a stable, less-hindered nitroxyl radical catalyst. The following table outlines its key applications and performance in various organic reactions, as documented in recent scientific literature [1].

| Application/Reaction | Key Reaction Conditions | Catalytic System | Performance & Notes |

|---|---|---|---|

| Aerobic Oxidation of Alcohols | Ambient air, room temperature [1] | (MeObpy)CuOTf / ABNO [1] | Broad scope (primary, secondary, aliphatic, benzylic alcohols); reactions often complete within 1 hour [1]. |

| Aerobic Oxidation of Alcohols | Ambient air, room temperature [1] | Fe(NO₃)₃·9H₂O / ABNO [1] | Efficient for primary and secondary alcohols [1]. |

| Oxidative Lactonization of Diols | Ambient air, mild conditions [1] | Cu/ABNO [1] | Excellent reactivity with symmetrical and hindered unsymmetrical diols [1]. |

| Oxidative Synthesis of Amides | Room temperature [1] | Cu/ABNO [1] | Efficient coupling of alcohols and amines to secondary and tertiary amides; broad functional group compatibility [1]. |

| Oxidative Synthesis of Quinolines | 5-10 hours reaction time [1] | Pincer-like Cu(II) complex / ABNOH [1] | Efficient from corresponding alcohols [1]. |

Experimental Protocol Example

Here is a detailed methodology for a key experiment using ABNO, adapted from the literature [1].

Aerobic Oxidation of Alcohols using a (MeObpy)CuOTf / ABNO Catalyst System [1]

- Reaction Setup: In a suitable reaction vessel, charge the alcohol substrate (1.0 mmol), (MeObpy)CuOTf (2-5 mol%), and ABNO (2-5 mol%). Add a solvent, typically acetonitrile (CH₃CN).

- Reaction Execution: Open the vessel to ambient air. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or another analytical method.

- Completion & Work-up: The reaction is typically complete within 1 hour. After completion, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude residue using standard techniques like column chromatography on silica gel to isolate the desired carbonyl product (aldehyde or ketone).

Safety & Handling

ABNO is classified as a dangerous substance. Always consult its Safety Data Sheet (SDS) before use.

| Aspect | Details |

|---|---|

| Signal Word | Danger [3] [4] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) [4] |

| Precautionary Statements | P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) [4]. |

| Transport Information | UN 1759, Packing Group III [4]. |

Commercial Availability

ABNO is available for purchase from various chemical suppliers [2] [3].

| Supplier | Catalog Number | Size | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | 763284 | 50mg | $80.50 [3] |

| Sigma-Aldrich | 763284 | 250mg | $248.00 [3] |

| Sigma-Aldrich | 763284 | 1g | $429.00 [3] |

| TRC | A965460 | 100mg | $125.00 [3] |

| Biosynth Carbosynth | FA59534 | 250mg | $115.00 [3] |

Experimental Workflow Visualization

The diagram below illustrates the general experimental workflow for an ABNO-catalyzed aerobic oxidation reaction.

Experimental workflow for ABNO-catalyzed aerobic oxidation.

Key Insights for Researchers

- Advantage over TEMPO: ABNO is noted for being less sterically hindered than the common catalyst TEMPO, which often results in enhanced reactivity, particularly with secondary and aliphatic alcohols [1].

- Green Chemistry Profile: Its use in aerobic oxidations, where ambient air serves as the primary oxidant, aligns with the principles of green chemistry by improving atom economy and reducing the need for hazardous stoichiometric oxidants [2].

- Handling Considerations: The compound is a solid with a relatively low melting point (65-70 °C). Its hazard classification necessitates the use of appropriate personal protective equipment (PPE) including gloves and eye protection [2] [3] [4].

References

Catalytic Applications in Synthesis

KetoABNO catalyzes aerobic oxidations using oxygen or air as a green terminal oxidant. Its high oxidation potential makes it effective for various substrates. Key catalytic systems are summarized below.

| Reaction Type | Catalytic System | Key Conditions | Application & Notes |

|---|---|---|---|

| Alcohol to Carbonyl | 5 mol% this compound, 10 mol% Bi(NO₃)₃·5H₂O [1] | Air, 65 °C, CH₃CN [1] | Broad scope for primary/secondary alcohols; ligand- and base-free [1] [2] |

| Aldehyde to Carboxylic Acid | This compound / NOₓ (e.g., NaNO₂) [3] | - | Cocatalytic system; enables synthesis of α-chiral acids without racemization [3] |

| Amine to Imine | This compound / Cu complex [4] | Mild, aerobic conditions [4] | Used in catalytic asymmetric amino acid synthesis [4] |

The experimental protocol for the Bi(NO₃)₃/KetoABNO system is a representative and efficient methodology [1] [2]:

- Reaction Setup: In a Schlenk tube, combine the alcohol substrate (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and this compound (5 mol%) in acetonitrile (2 mL).

- Reaction Conditions: Place the system under an air balloon atmosphere and heat at 65 °C with stirring for about 2 hours.

- Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

- Work-up: Upon completion, concentrate the mixture under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired carbonyl compound.

Bioconjugation & Drug Development Applications

A significant application of this compound is in the selective modification of peptides and proteins, which is crucial for creating biotherapeutics.

Diagram of tryptophan-selective bioconjugation using this compound and its applications.

- Tryptophan-Selective Bioconjugation: Under mild acidic conditions, a this compound-derived oxoammonium intermediate reacts with the indole ring of tryptophan via a Friedel-Crafts mechanism [4]. This reaction is highly chemoselective for tryptophan, the rarest canonical amino acid, enabling the production of homogeneous bioconjugates [4].

- Serine-Selective Cleavage: In a system with a copper catalyst, this compound oxidizes the hydroxymethyl side chain of serine to an aldehyde, triggering site-selective backbone cleavage [4].

The ketone moiety in the resulting adduct serves as a versatile handle for bioconjugation, enabling attachment to cytotoxic drugs for Antibody-Drug Conjugates (ADCs), nucleic acids, or gold nanoparticles for cryo-electron microscopy probes [4].

Practical & Safety Notes

- Storage: this compound is a bench-stable solid but should be stored at 2–8°C [5].

- Safety: It is classified as a combustible solid (Storage Category Code 11) [5].

- Water Compatibility: Its mildness and tolerance for aqueous conditions are key to its utility in protein chemistry [4].

References

- 1. A Highly Efficient Bismuth Nitrate/ Keto - ABNO System for... Catalyst [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Efficient Bismuth Nitrate/ Keto - ABNO Catalyst System for... [mdpi.com]

- 3. /NOx Cocatalytic Aerobic Oxidation of Aldehydes to... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. A reflection on this compound : the crossing point between organic... [pubs.rsc.org]

- 5. 95 7123-92-4 this compound [sigmaaldrich.com]

KetoABNO electron paramagnetic resonance characterization

EPR Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing molecules with unpaired electrons, such as organic radicals [1] [2].

The core principle of EPR is the Zeeman effect: in an external magnetic field ((B_0)), the two spin states of an unpaired electron (m~s~ = -1/2 and +1/2) split in energy [1]. Resonance occurs when the energy of incident microwave photons matches this energy separation, following the fundamental equation [2]: [h\nu = g \mu_B B] where (h) is Planck's constant, (\nu) is the microwave frequency, (\mu_B) is the Bohr magneton, and (B) is the magnetic field at resonance. The g-factor is a key parameter that identifies the radical's identity and electronic environment [1].

For organic radicals like KetoABNO, the EPR spectrum is typically recorded as the first derivative of the microwave absorption [2]. The interaction of the unpaired electron with magnetic nuclei (e.g., (^{14})N) leads to hyperfine coupling, splitting the EPR signal and providing crucial information about the radical's structure [2].

Key Parameters and Experimental Design

For a nitroxide radical, your characterization should focus on extracting specific spectral parameters. The experimental workflow involves sample preparation, data collection, and spectral analysis.

EPR characterization involves a structured workflow from sample preparation to data analysis.

The table below outlines the core parameters you need to obtain from the EPR spectrum of this compound.

| Parameter | Description & Technical Significance | Typical for Nitroxides [2] [3] |

|---|---|---|

| g-factor | Anisotropic parameter; reflects local electronic environment and spin-orbit coupling. | Isotropic g ~ 2.005-2.006; g~xx~, g~yy~, g~zz~ needed for full tensor [3]. |

| Hyperfine Coupling Constant (A) | Splitting due to interaction with magnetic nuclei (e.g., 14N); reveals spin density distribution. | Isotropic A~iso~(14N) is a key fingerprint, often 7-10 G for TEMPO-like radicals [3]. |

| Line Shape & Width | Provides information on relaxation times (T1, T2), molecular motion, and sample homogeneity. | Lorentzian or Gaussian shapes; line width can report on mobility and radical environment. |

| Spin Concentration | Quantifies the number of paramagnetic species; crucial for assessing purity and stoichiometry. | Determined by double integration of the signal and comparison with a known standard [3]. |

Experimental Protocol for Characterization

Here is a generalized continuous-wave (CW) EPR protocol for characterizing a stable radical in solution.

| Step | Specification | Details & Considerations |

|---|---|---|

| 1. Sample Preparation | Solvent | Use a degassed, non-polar solvent (e.g., toluene, benzene) to minimize line broadening [2]. |

| Concentration | Typically 0.1 - 1 mM to avoid spin-spin dipolar broadening. | |

| Tube | Use high-quality quartz EPR tube; ensure no signals from the tube itself. | |

| 2. Instrument Setup | Microwave Frequency | X-band (~9-10 GHz, 3300 G) is most common [1] [2]. |

| Power | Start with low power (e.g., 0.1-1 mW) to avoid power saturation and signal distortion [3]. | |

| Modulation | Use field modulation (typically 100 kHz) to record the first derivative spectrum [1]. Set modulation amplitude less than the linewidth to avoid over-modulation. | |

| Field Sweep | Center field ~3360 G; sweep width 100-200 G. | |

| 3. Data Acquisition | Temperature | Control temperature (e.g., 293 K); low temperatures can slow molecular motion and simplify spectra. |

| Acquisition | Accumulate multiple scans to improve signal-to-noise ratio. | |

| 4. Data Analysis | Simulation | Use software (e.g., EasySpin for Matlab) to simulate the spectrum and extract accurate g and A tensors [4]. |

| Quantification | Double-integrate the signal and compare with a standard (e.g., TEMPO, CuSO~4~·5H~2~O) of known concentration [3]. |

Interpreting Your Spectrum

For a nitroxide radical like this compound, expect a spectrum dominated by interaction with the nitrogen atom (nuclear spin I=1 for (^{14})N). This interaction will split the EPR signal into 2I + 1 = 3 lines of roughly equal intensity [2]. The magnitude of the hyperfine coupling constant ((A_{iso})) and the g-factor are primary indicators of the radical's electronic structure. In solution, you will observe an isotropic spectrum. The relationships between experimental parameters and spectral features are illustrated below.

Experimental parameters determine spectral features, which in turn reveal molecular-level information about the radical.

In frozen solution or solid state, the spectrum becomes anisotropic, revealing the orientation dependence of the g and A tensors. You would observe features corresponding to the g~xx~, g~yy~, and g~zz~ principal values [1].

References

- 1. - Wikipedia Electron paramagnetic resonance [en.wikipedia.org]

- 2. sciencedirect.com/topics/food-science/ electron - paramagnetic ... [sciencedirect.com]

- 3. sciencedirect.com/topics/chemistry/ epr - spectroscopy [sciencedirect.com]

- 4. Applied on Food Analysis | IntechOpen EPR Methods [intechopen.com]

KetoABNO aerobic oxidation alcohols room temperature

KetoABNO in Aerobic Oxidation of Alcohols

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a bicyclic nitroxyl radical catalyst recognized for its high efficiency in the aerobic oxidation of alcohols to carbonyl compounds under mild, environmentally friendly conditions [1]. Its superior performance over traditional catalysts like TEMPO is attributed to a lower steric profile and a higher redox potential, which facilitate faster reaction kinetics and broader substrate compatibility [2]. These properties make this compound particularly valuable for synthes pharmaceutical intermediates where functional group tolerance and minimal racemization are critical [2].

Optimized Reaction Conditions & Data

Extensive optimization has identified highly efficient catalytic systems for different scenarios. The tables below summarize the key findings.

Table 1: Optimization of the Bi(NO₃)₃/Keto-ABNO Catalyst System for Alcohol Oxidation [1]

| Entry | Variation from Optimized Conditions | Yield (%) |

|---|---|---|

| 1 | No Bi catalyst, 3 mol% TEMPO | trace |

| 2 | 5 mol% Bi(NO₃)₃, no Nitroxyl radical | trace |

| 7 | 5 mol% Bi(NO₃)₃, 3 mol% TEMPO | 89 |

| 10 | 5 mol% Bi(NO₃)₃, 3 mol% Keto-ABNO | 95 |

| 11 | 10 mol% Bi(NO₃)₃, 5 mol% Keto-ABNO, 2h | 98 |

| 17 | Optimized conditions, solvent = H₂O | 45 |

| 19 | Optimized conditions, under N₂ atmosphere | 15 |

Table 2: Performance of Different Nitroxyl Radicals in Copper-Catalyzed Amine Oxidation [3]

| Entry | Nitroxyl Radical | Nitrile Yield (%) | Imine Byproduct Yield (%) |

|---|---|---|---|

| 1 | TEMPO | 25 | 50 |

| 3 | ABNO | 78 | 22 |

| 4 | AZADO | 77 | 23 |

| 5 | Keto-ABNO | 53 | 46 |

Table 3: Keto-ABNO/NOx Catalyzed Oxidation of Aldehydes to Carboxylic Acids [2]

| Entry | Nitroxyl Radical (5 mol%) | Conversion (%) | Acid Yield (%) | Ketone Byproduct (%) |

|---|---|---|---|---|

| 2 | TEMPO | 44 | 14 | 26 |

| 4 | ABNO | 82 | 47 | 30 |

| 5 | Keto-ABNO | 97 | 85 | 8 |

Detailed Experimental Protocols

Protocol 1: Oxidation of Alcohols to Carbonyls with Bi(NO₃)₃/Keto-ABNO

This protocol is adapted from a highly efficient system for oxidizing primary and secondary alcohols [1].

- Reaction Setup: In a 10 mL Schlenk tube, charge benzyl alcohol (1a, 1.0 mmol), Bi(NO₃)₃·5H₂O (10 mol%), and Keto-ABNO (5 mol%).

- Addition of Solvent: Add anhydrous acetonitrile (2 mL) using a syringe.

- Atmosphere and Heating: Place the reaction vessel under an air balloon (or O₂ balloon) and heat the mixture to 65°C with stirring.

- Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The typical reaction time is 2 hours.

- Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (10 mL) and wash with water (2 x 5 mL).

- Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the desired carbonyl compound.

Scale-up Note: A gram-scale reaction for the oxidation of 1-phenylethanol to acetophenone has been demonstrated, providing a 94% isolated yield [1].

Protocol 2: Oxidation of Aldehydes to Carboxylic Acids with Keto-ABNO/NaNO₂

This protocol is ideal for acid-sensitive substrates, such as those with α-chiral centers, as it prevents racemization [2].

- Reaction Setup: In a round-bottom flask, charge (R)-2-phenylpropanal (1, 0.5 mmol), Keto-ABNO (5 mol%), and NaNO₂ (10 mol%).

- Solvent and Additive: Add a mixture of acetonitrile (1.5 mL) and water (10 equivalents, ~90 µL) to the flask.

- Atmosphere and Stirring: Place the reaction vessel under an oxygen atmosphere (O₂ balloon) and stir vigorously at room temperature.

- Reaction Monitoring: Monitor the reaction by TLC or NMR. Typical completion time is 15-24 hours.

- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

- Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The carboxylic acid product can be further purified by recrystallization or chromatography if necessary.

Workflow and Mechanistic Insights

The following diagram illustrates the general experimental workflow for a Keto-ABNO catalyzed aerobic oxidation, integrating the key steps from the protocols above.

The catalytic cycle for these oxidations involves a coupled system where Keto-ABNO and the metal co-catalyst operate in concert.

Key Application Notes for Practitioners

- Catalyst Selection: Keto-ABNO is the preferred catalyst for oxidizing sterically hindered substrates and for reactions where a higher redox potential is advantageous, such as in the oxidation of aldehydes to carboxylic acids [2]. For less demanding transformations, ABNO may offer a good balance of performance and cost [3].

- Acid-Sensitive Substrates: The Keto-ABNO/NaNO₂ system is the method of choice for oxidizing α-chiral aldehydes to carboxylic acids without racemization, a critical consideration in pharmaceutical synthesis [2].

- Handling and Storage: Keto-ABNO is commercially available as a bench-stable, powdered solid. It should be stored at 2-8°C [4].

References

- 1. A Highly Efficient Bismuth Nitrate/ Keto - ABNO Catalyst System for... [pmc.ncbi.nlm.nih.gov]

- 2. This compound/NOx Co-Catalytic Aerobic Oxidation of ... [pmc.ncbi.nlm.nih.gov]

- 3. Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles... [pmc.ncbi.nlm.nih.gov]

- 4. 95 7123-92-4 this compound [sigmaaldrich.com]

Comprehensive Application Notes and Protocols: KetoABNO/Copper Complex Catalyzed Aerobic Oxidations

Introduction to the KetoABNO/Copper Catalytic System

9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced stable nitroxyl radical catalyst that exhibits remarkable versatility in oxidative transformations, particularly when combined with copper-based cocatalysts. First reported as a stable radical by Dupeyre and Rassa, this compound gained significant attention when Kanai and coworkers demonstrated its exceptional efficacy in aerobic oxidation of amines to imines in 2012. The unique three-state redox capability of this compound—reversible interconversion among hydroxyamine, N-oxyl, and oxoammonium oxidation states—combined with its high oxidation potential (+521 mV vs. Ag/Ag+) and reduced steric hindrance compared to traditional catalysts like TEMPO, makes it particularly valuable for synthetic applications. [1]

The This compound/copper system operates under mild conditions, typically at room temperature with ambient air or oxygen as the terminal oxidant, offering significant practical advantages over traditional oxidation methods. This catalytic platform has evolved beyond small-molecule transformations to include sophisticated protein modification techniques, demonstrating exceptional biocompatibility. The ketone moiety within the bicyclic structure provides a versatile handle for further functionalization and conjugation, expanding its utility in pharmaceutical applications. These Application Notes provide detailed protocols and implementation guidelines for researchers seeking to employ this powerful catalytic system in synthetic chemistry and bioconjugation applications. [1]

Application Note 1: Aerobic Oxidation of Amines to Imines

Background and Significance

The oxidation of amines to imines represents a fundamental transformation in organic synthesis, as imines serve as crucial intermediates for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for imine synthesis often suffer from limitations including harsh reaction conditions, poor functional group tolerance, and the use of stoichiometric oxidants that generate substantial waste. The this compound/copper catalytic system addresses these limitations by enabling efficient aerobic oxidation under mild conditions, as first reported by Sonobe, Oisaki, and Kanai in 2012. [1]

This transformation employs a cooperative catalytic mechanism wherein the copper complex and this compound work in concert to facilitate the two-electron oxidation of amines using molecular oxygen as the green oxidant. The system exhibits exceptional functional group compatibility and can be adapted for asymmetric synthesis when combined with chiral ligands. The practical significance of this methodology is further enhanced by its scalability and compatibility with both benzylic and aliphatic amine substrates, providing a versatile platform for imine synthesis. [1]

Optimization and Reaction Conditions

Table 1: Optimization of Reaction Conditions for Amine Oxidation

| Component | Standard Condition | Variations Tested | Impact on Yield |

|---|---|---|---|

| Copper source | CuBr (5 mol%) | CuCl, CuI, Cu(OTf)₂ | CuBr provides optimal balance of reactivity and stability |

| Ligand | bisoxazoline (5 mol%) | bipyridine, phenanthroline | Chiral bisoxazoline enables asymmetric oxidation |

| This compound loading | 1 mol% | 0.5-5 mol% | 1 mol% sufficient for most substrates |

| Oxidant | O₂ (1 atm) | Air, O₂ balloon | Pure O₂ gives faster rates; air is acceptable |

| Solvent | MeCN/H₂O (9:1) | THF, DCM, MeCN | Mixed aqueous/organic system optimal |

| Temperature | Room temperature | 0°C to 50°C | RT generally sufficient; heat for recalcitrant substrates |

| Reaction time | 3-12 hours | 1-24 hours | Substrate-dependent |

Extensive optimization studies have established that the CuBr/bisoxazoline system in acetonitrile/water mixtures under oxygen atmosphere provides the most general conditions for amine oxidation. The addition of molecular sieves (3Å or 4Å) can be beneficial for moisture-sensitive substrates or when pushing reactions to completion. The reaction typically proceeds with excellent mass balance and minimal formation of overoxidation products, which constitutes a significant advantage over many alternative oxidation methods. [1]

The substrate scope for this transformation encompasses benzylic amines, heteroaromatic amines, and aliphatic amines, though the latter may require extended reaction times or slightly elevated temperatures. Electron-rich benzylamines typically react more rapidly than electron-deficient variants, but both are well-tolerated. The presence of sterically hindered groups adjacent to the amine functionality may slow the reaction kinetics but generally does not prevent conversion. [1]

Application Note 2: Additional Oxidative Transformations

Alcohol and Aldehyde Oxidation

The this compound/copper system demonstrates remarkable versatility in oxidation chemistry, extending well beyond amine substrates to include efficient oxidation of alcohols and aldehydes. The system achieves selective oxidation of primary alcohols to aldehydes without significant overoxidation to carboxylic acids, a common challenge in alcohol oxidation. This chemoselectivity arises from the differential reaction rates between alcohol oxidation and aldehyde oxidation under the standard conditions. [1]

Notably, the this compound catalyst exhibits superior performance compared to TEMPO in the oxidation of sterically hindered alcohols and aliphatic substrates, attributable to its lower steric demand and higher redox potential. The system has been successfully employed for the oxidation of α-fluoroalkyl alcohols to corresponding fluoroalkyl ketones at room temperature, showcasing its utility in the synthesis of pharmaceutically relevant motifs. Additionally, metal-free variations using NaNO₂/O₂ cocatalytic systems have been developed for substrates sensitive to metal contamination. [1]

Table 2: Substrate Scope for this compound-Catalyzed Oxidations

| Substrate Class | Product | Reaction Conditions | Typical Yield Range | Key Limitations |

|---|---|---|---|---|

| Benzylic amines | Imines | CuBr/bisoxazoline/O₂/rt | 80-98% | Aliphatic amines slower |

| Aliphatic amines | Imines | CuBr/bisoxazoline/O₂/rt or 40°C | 60-90% | May require elevated temperature |

| Primary alcohols | Aldehydes | CuBr/bpy/O₂ or NaNO₂/O₂ | 85-95% | Overoxidation possible without careful control |

| Secondary alcohols | Ketones | CuBr/bpy/O₂ or NaNO₂/O₂ | 85-98% | Generally excellent substrate scope |

| α-Fluoroalkyl alcohols | Fluoroalkyl ketones | This compound/NaNO₂/O₂/rt | 70-92% | Specialized but high-yielding |

| Aldehydes | Carboxylic acids | This compound/NaNO₂/O₂ | 80-95% | Requires metal-free conditions |

Oxidative Coupling for Amide Synthesis

The this compound/copper system enables an efficient oxidative coupling of alcohols and amines to form amides, a transformation of considerable synthetic significance given the prevalence of amide bonds in pharmaceuticals and natural products. This one-pot methodology proceeds through initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation with the amine to form a hemiaminal intermediate, which then undergoes further oxidation to yield the amide product. [2]

Critical to the success of this transformation is the use of sterically accessible nitroxyl catalysts like this compound or ABNO, which can oxidize the hindered hemiaminal intermediate before it dehydrates to the imine. The reaction typically employs CuCl or CuI salts with 4,4'-dimethoxy-2,2'-bipyridine as ligand in dichloromethane or THF solvent, with 3Å molecular sieves added to sequester water and drive the reaction to completion. This method provides a direct, atom-economical route to amides without requiring pre-functionalized substrates or stoichiometric coupling reagents. [2]

Application Note 3: Bioconjugation Applications

Tryptophan-Selective Modification

The application of this compound chemistry has expanded beyond small-molecule synthesis to include selective protein modification, leveraging its mild reaction conditions and aqueous compatibility. A significant breakthrough came with the discovery that this compound selectively forms covalent adducts with tryptophan residues in peptides and proteins, representing the first heavy-metal-free method for tryptophan-selective bioconjugation. This transformation proceeds via a Friedel-Crafts mechanism involving a this compound-derived oxoammonium intermediate that reacts selectively at the 3-position of the indole ring. [1]

The exceptional chemoselectivity for tryptophan—the rarest canonical amino acid—enables the production of homogeneous bioconjugates with modification at defined sites, addressing a significant challenge in bioconjugation chemistry. The reaction proceeds efficiently under mild conditions (acetonitrile/water/acetic acid mixture) with this compound and NaNO₂, without requiring copper cocatalysts. Alternative methods for generating the reactive oxoammonium species include electrochemical oxidation and the use of pre-formed TEMPO⁺ salts, providing flexibility in reaction setup. [1]

Serine-Selective Peptide Cleavage

The this compound/copper system enables artificial peptidase activity through serine-selective oxidative cleavage of peptide bonds. This transformation is initiated by oxidation of the primary alcohol in the serine side chain to an aldehyde, which triggers hydrolysis of the adjacent peptide backbone. The reaction employs a CuI/ketoABNO catalytic system and represents a unique approach to site-selective protein cleavage without the need for proteolytic enzymes. [1]

This methodology exhibits remarkable selectivity for serine over structurally similar threonine residues, which remains incompletely understood but may relate to subtle differences in side chain conformation and accessibility. The ability to cleave peptides and proteins at specific serine residues provides a valuable tool for protein sequencing, proteomics research, and the production of protein fragments with defined termini. [1]

Bioconjugation and Labeling Strategies

The ketone functionality within the this compound scaffold provides a versatile handle for further functionalization through hydrazone or oxime formation, enabling the construction of diverse bioconjugates. This strategy has been successfully employed to prepare antibody-drug conjugates (ADCs) by attaching cytotoxic agents to selectively modified antibodies, gold nanoparticle conjugates for cryo-electron microscopy studies, and DNA-protein conjugates for diagnostic applications. [1]

The modularity of this platform allows for the attachment of virtually any molecule containing an appropriate functional group, significantly expanding the utility of this compound-mediated bioconjugation. The reactions typically proceed with high efficiency under physiological or near-physiological conditions, preserving protein structure and function while introducing the desired modification. This combination of selectivity and versatility makes this compound an increasingly valuable tool for chemical biology and pharmaceutical development. [1]

Experimental Protocols

General Procedure: Aerobic Oxidation of Amines to Imines

Materials: Substrate amine (1.0 mmol), CuBr (5 mol%, 0.05 mmol), chiral bisoxazoline ligand (5.5 mol%, 0.055 mmol), this compound (1 mol%, 0.01 mmol), powdered 4Å molecular sieves (100 mg), acetonitrile (8 mL), water (2 mL), oxygen balloon. [1]

Procedure:

- Activate molecular sieves by heating at 160°C under vacuum for 5 hours and cool in a desiccator.

- In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine CuBr, bisoxazoline ligand, and molecular sieves.

- Add acetonitrile and water, then stir the mixture for 15 minutes to form the copper-ligand complex.

- Add the substrate amine and this compound to the reaction mixture.

- Fit the flask with an oxygen balloon and seal the system.

- Stir the reaction at room temperature (23°C) monitoring by TLC or LC-MS.

- Upon completion (typically 3-12 hours), filter the reaction mixture through a pad of Celite to remove molecular sieves and catalyst residues.

- Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Notes: For acid-sensitive substrates, the molecular sieves can be omitted with some reduction in yield. For aliphatic amines, extending reaction time to 24 hours or slight heating to 40°C may be necessary. The reaction can be scaled up to 10 mmol with comparable yields. [1]

General Procedure: Tryptophan-Selective Protein Modification

Materials: Protein or peptide substrate (concentration 0.1-1.0 mM in buffer), this compound (10 equiv. relative to protein), NaNO₂ (20 equiv.), acetonitrile/water/acetic acid (4:5:1 mixture), phosphate buffer (50 mM, pH 7.4 if needed). [1]

Procedure:

- Prepare the reaction buffer by mixing acetonitrile, water, and acetic acid in a 4:5:1 ratio. For better protein compatibility, the acetonitrile content can be reduced to 10% with corresponding adjustment of water content.

- Dissolve the protein substrate in the reaction mixture to achieve a concentration of 0.1-1.0 mM.

- Add solid this compound (10 equivalents relative to protein concentration) and dissolve completely.

- Add solid NaNO₂ (20 equivalents) and mix gently to avoid protein denaturation.

- Allow the reaction to proceed at 4°C or room temperature for 2-24 hours, monitoring by LC-MS or SDS-PAGE.

- Purify the modified protein by dialysis, size exclusion chromatography, or precipitation.

- Characterize the conjugate by mass spectrometry and functional assays.

Notes: The reaction efficiency varies with tryptophan accessibility; surface-exposed residues react more efficiently. For particularly sensitive proteins, the electrochemical oxidation method (applying 0.8 V vs. Ag/AgCl) can be used as an alternative to NaNO₂. The modification can be quantified by UV-Vis spectroscopy (characteristic absorption at 320-360 nm) or mass spectrometry. [1]

General Procedure: Oxidative Amide Synthesis from Alcohols and Amines

Materials: Alcohol substrate (1.0 mmol), amine substrate (1.1 mmol), CuCl (5 mol%, 0.05 mmol), 4,4'-dimethoxy-2,2'-bipyridine (5 mol%, 0.05 mmol), ABNO or this compound (3 mol%, 0.03 mmol), 3Å molecular sieves (100 mg), THF or DCM (5 mL), oxygen balloon. [2]

Procedure:

- Activate 3Å molecular sieves by heating at 160°C under vacuum for 5 hours.

- In a round-bottom flask, combine CuCl, dimethoxybipyridine, and molecular sieves.

- Add solvent and stir for 10 minutes to form the copper complex.

- Add the alcohol substrate, amine substrate, and ABNO or this compound.

- Fit the flask with an oxygen balloon and stir at room temperature.

- Monitor reaction progress by TLC or LC-MS; typical reaction times range from 30 minutes to 3 hours.

- Filter through Celite, washing thoroughly with ethyl acetate.

- Concentrate the filtrate and purify by flash chromatography.

Notes: ABNO generally provides slightly higher yields than this compound for this transformation and is more cost-effective. For reactions with primary amines, CuCl in THF provides optimal results and minimizes imine formation. Molecular sieves are essential to prevent hydrolysis of the hemiaminal intermediate and drive the reaction toward amide formation. [2]

Graphical Workflows and Schematics

This compound/Cu Catalytic Cycle for Amine Oxidation

Diagram 1: Catalytic cycle for aerobic amine oxidation showing the interplay between copper and this compound redox states

Experimental Setup for Aerobic Oxidation Reactions

Diagram 2: Experimental workflow for standard aerobic oxidation procedure

Troubleshooting and Technical Notes

Common Issues and Solutions

- Incomplete conversion of amines: Increase reaction time, elevate temperature to 40°C, or increase this compound loading to 2-3 mol%. Ensure adequate oxygen supply by using pure O₂ instead of air.

- Formation of byproducts: For substrates prone to decomposition, reduce reaction concentration or lower temperature. Add molecular sieves to scavenge water if not already present.

- Poor catalyst activity: Confirm freshness of copper salt and ligand. Ensure molecular sieves are properly activated. Check for catalyst inhibitors (e.g., certain nitrogen heterocycles).

- Low yields in bioconjugation: Ensure tryptophan residue is solvent-accessible. Optimize organic cosolvent percentage (10-40% acetonitrile). Extend reaction time to 24 hours.

- Protein precipitation or denaturation: Reduce organic cosolvent content, lower reaction temperature to 4°C, or use electrochemical oxidation method as alternative.

Safety Considerations

- Oxygen compatibility: Although reactions typically use ambient pressure oxygen, standard precautions for oxygen-compatible systems should be observed.

- Copper handling: Use appropriate personal protective equipment when handling copper salts, particularly in powdered form.

- Solvent safety: Acetonitrile should be used in well-ventilated areas due to its toxicity.

- Waste disposal: Copper-containing waste should be collected separately and disposed of according to institutional guidelines for heavy metals.

Conclusion

The This compound/copper catalytic system represents a versatile and efficient platform for aerobic oxidation reactions, offering significant advantages in terms of mild reaction conditions, exceptional functional group tolerance, and broad substrate scope. The methodologies described in these Application Notes—from amine oxidation to innovative bioconjugation strategies—provide researchers with powerful tools for synthetic chemistry and chemical biology applications. The continued evolution of this chemistry, particularly in biomolecular contexts, promises to yield even more sophisticated applications at the interface of chemistry, biology, and medicine. [1]

References

Application Notes and Protocols: Keto-ABNO/Bi(NO₃)₃ Catalyst System for Aerobic Oxidation of Alcohols

Introduction

The Keto-ABNO/Bi(NO₃)₃ catalyst system offers a green, efficient method for oxidizing primary and secondary alcohols to carbonyl compounds using air as the terminal oxidant. This system is notable for its high selectivity, avoidance of stoichiometric toxic oxidants, and utilization of non-toxic, inexpensive bismuth as the co-catalyst. It is highly suitable for synthesizing pharmaceutical intermediates, fragrances, and other fine chemicals under mild conditions [1] [2]. This document provides detailed application notes, protocols, and visual workflows to facilitate its adoption in research and development.

Catalyst System Overview and Optimization

The optimal performance of this system is achieved using 5 mol% Keto-ABNO as the organocatalyst and 10 mol% Bi(NO₃)₃·5H₂O as the co-catalyst in acetonitrile (CH₃CN) at 65°C under air [1]. The system shows broad functional group tolerance and prevents over-oxidation of primary alcohols to carboxylic acids.

Table 1: Optimization of Reaction Conditions for Benzyl Alcohol Oxidation [1]

| Entry | Variation from Standard Conditions | Isolated Yield (%) |

|---|---|---|

| 1 | No Bi catalyst | Trace |

| 2 | No Keto-ABNO | Trace |

| 3 | Bi₂(SO₄)₃ instead of Bi(NO₃)₃ | 10 |

| 4 | Bi₂O₃ instead of Bi(NO₃)₃ | 23 |

| 5 | BiBr₃ instead of Bi(NO₃)₃ | Trace |

| 6 | Bi(OTf)₃ instead of Bi(NO₃)₃ | 15 |

| 7 | TEMPO instead of Keto-ABNO | 89 |

| 8 | 4-HO-TEMPO instead of Keto-ABNO | 86 |

| 9 | 4-Acetamido-TEMPO instead of Keto-ABNO | 92 |

| 10 | Standard Keto-ABNO/Bi(NO₃)₃ system | 98 |

| 11 | Reaction under N₂ atmosphere | 15 |

The data confirms that both catalysts and air are essential, with the Bi(NO₃)₃/Keto-ABNO combination being optimal.

Substrate Scope and Performance

The system efficiently oxidizes a wide range of substrates, with the following representative results:

Table 2: Substrate Scope for Alcohol Oxidation with Keto-ABNO/Bi(NO₃)₃ [1] [2]

| Substrate Type | Example Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| Primary Benzylic Alcohols | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | ~99 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | ~99 | |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 85 | |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 80 | |

| 4-Phenylbenzyl alcohol | 4-Phenylbenzaldehyde | 97 | |

| Cinnamyl alcohol | Cinnamaldehyde | 95 | |

| Heteroaromatic Alcohols | 2-Furanmethanol | 2-Furancarboxaldehyde | 90 |

| 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | 92 | |

| Secondary Benzylic Alcohols | 1-Phenylethanol | Acetophenone | 96 |

| 1-(4-Methylphenyl)ethanol | 4-Methylacetophenone | 95 | |

| 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | 93 | |

| Benzoin | Benzil | ~99 | |

| Secondary Aliphatic Alcohols | 1-Cyclohexylethanol | Acetylcyclohexane | 90 |

Key observations:

- Electron-donating groups on benzylic alcohols generally lead to excellent yields (~99%) [2].

- Electron-withdrawing groups slightly decrease yields but remain satisfactory (80-90%) [2].

- Sterically hindered secondary alcohols and unsaturated alcohols are well-tolerated without affecting double or triple bonds [1] [2].

Detailed Experimental Protocols

Standard Laboratory-Scale Oxidation

Materials:

- Alcohol substrate (1.0 mmol)

- Bi(NO₃)₃·5H₂O (10 mol%, 0.1 mmol)

- Keto-ABNO (5 mol%, 0.05 mmol)

- Anhydrous acetonitrile (2 mL)

Procedure:

- In a 10 mL Schlenk tube, charge Bi(NO₃)₃·5H₂O (0.049 g, 0.1 mmol) and Keto-ABNO (0.0085 g, 0.05 mmol).

- Add anhydrous acetonitrile (2 mL) and the alcohol substrate (1.0 mmol).

- Equip the tube with a magnetic stir bar and an air-filled balloon.

- Heat the reaction mixture at 65°C with stirring for 2 hours.

- Monitor reaction progress by TLC or GC-MS.

- Upon completion, cool the mixture to room temperature.

- Concentrate under reduced pressure and purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexane) to isolate the carbonyl product.

Gram-Scale Oxidation

Procedure:

- Scale the reaction to 20 mmol of 1-phenylethanol.

- Use Bi(NO₃)₃·5H₂O (10 mol%) and Keto-ABNO (5 mol%) in acetonitrile (40 mL).

- Heat at 65°C with vigorous stirring under air for 2 hours.

- Isolate acetophenone by distillation or column chromatography.

- Yield: ~94% (2.294 g) [1] [2].

Experimental Workflow and Catalytic Mechanism

The following diagram illustrates the experimental workflow and the proposed catalytic cycle.

Diagram 1: Experimental Workflow and Catalytic Mechanism. The diagram illustrates the key experimental steps (blue) and the proposed catalytic cycle (red) involving the regeneration of the active oxoammonium species by the bismuth co-catalyst and oxygen.

Troubleshooting and Notes

- Low Conversion: Ensure reagents are anhydrous and the air balloon is securely fitted. Verify catalyst loading and reaction temperature.

- Impurity in Product: Optimize chromatography conditions. Ensure the reaction is not prolonged unnecessarily.

- Solvent Effect: Acetonitrile is optimal; switching to water, DMSO, or ethanol may reduce yield significantly [1].

- Catalyst Handling: Bi(NO₃)₃·5H₂O is hygroscopic; store in a desiccator and use promptly after weighing.

- Safety: Standard laboratory practices apply. Although bismuth is low-toxicity, handle all chemicals with care.

Conclusion

The Keto-ABNO/Bi(NO₃)₃ catalyst system provides a robust, selective, and environmentally friendly method for the aerobic oxidation of diverse alcohols to carbonyl compounds. The protocols outlined herein enable reliable reproduction of the reaction, supporting its application in pharmaceutical development and fine chemical synthesis.

References

KetoABNO tryptophan selective bioconjugation proteins

KetoABNO Electrochemical Bioconjugation Protocol

The electrochemical method represents a significant advance in tryptophan-selective bioconjugation, enabling modification under mild, metal-free conditions [1].

Experimental Workflow

The diagram below illustrates the key stages of the electrochemical bioconjugation process.

Materials and Reagent Preparation

- Keto-ABNO Stock Solution: Prepare a 10-100 mM stock solution of keto-ABNO in anhydrous DMSO or acetonitrile. Store at -20°C under inert atmosphere if not used immediately [1].

- 4-oxo-TEMPO Stock Solution: Prepare a 10-100 mM stock solution in DMSO or deionized water [1].

- NaBr Electrolyte Solution: Prepare a 1.0 M solution in the desired reaction buffer [1].

- Reaction Buffer: 10-50 mM neutral phosphate or HEPES buffer (pH 7.0-7.4) [1].

Step-by-Step Procedure

Electrochemical Cell Setup: Use a standard three-electrode system (working electrode: glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl). Place protein solution (1-100 µM) in the electrochemical cell containing reaction buffer and NaBr electrolyte (final concentration 10-100 mM) [1].

Reagent Addition: Add keto-ABNO (10-50 equiv) and 4-oxo-TEMPO (5-25 equiv) to the protein solution. Sparge with inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen [1].

Electrolysis: Apply controlled potential (specific value determined by cyclic voltammetry, typically near the oxidation potential of keto-ABNO) for 30 minutes to 2 hours at ambient temperature with constant stirring [1].

Reaction Monitoring: Withdraw aliquots at regular intervals. Quench with excess ascorbate or by immediate desalting. Analyze by LC-MS to monitor conjugation efficiency [1].

Purification: Purify the conjugate using centrifugal filtration, size exclusion chromatography, or dialysis against appropriate buffer. Confirm modification and characterize using LC-MS/MS, UV-Vis spectroscopy, and functional assays [1].

Alternative Tryptophan Bioconjugation Methods

Trp-CLiC (Tryptophan Chemical Ligation by Cyclization)

This method uses N-sulfonyl oxaziridine reagents (e.g., Ox-W18) that mimic oxidative cyclization reactions in indole-based alkaloid biosynthetic pathways [2] [3].

Procedure: Incubate protein (50 µM) with Ox-W18 (300 µM) in PBS/organic solvent mixture for 10 minutes at room temperature. Reaction completes within 2 minutes under denaturing conditions [2].

Applications: Site-specific protein functionalization, global profiling of hyperreactive tryptophan sites, identification of tryptophan residues involved in cation-π interactions [2].

TAD (Triazolinedione) Chemistry

This method enables tryptophan-selective modification by pH control, with selectivity for tryptophan over tyrosine achieved at pH 4 [4].

Procedure: React protein or peptide with TAD reagents (e.g., PTAD, 10 equivalents) in PBS buffer at pH 4 for 1-2 hours at room temperature. Achieves >90% conversion [4].

Applications: Selective modification of tryptophan in peptides and recombinant proteins, mapping protein surfaces, studying protein-protein interactions [4].

Experimental Design and Optimization

Critical Parameters for this compound System

- Potential Control: Precise control of applied potential is crucial to prevent overoxidation of tryptophan residues and minimize off-target reactions [1].

- Dual Radical System: Keto-ABNO acts as the primary reactant, while 4-oxo-TEMPO serves as an electrochemical mediator with different steric demands [1].

- NaBr Function: NaBr electrolyte prevents decomposition of oxoammonium active species rather than acting as a redox mediator [1].

- Oxygen Exclusion: Essential to prevent competing radical pathways and oxidative damage to the protein [1].

Troubleshooting Guide

| Issue | Potential Cause | Solution |

|---|---|---|

| Low Conversion | Incorrect potential, oxygen presence | Verify potential via CV, extend sparging time |

| Non-specific Modification | Excessive potential, wrong mediator ratio | Optimize potential, adjust keto-ABNO/4-oxo-TEMPO ratio |

| Protein Precipitation | Electrode fouling, local pH changes | Use different electrode material, increase buffer strength |

| Incomplete Reaction | Insufficient reaction time, low reagent concentration | Extend electrolysis time, increase reagent equivalents |

Research Applications and Significance

These tryptophan-selective bioconjugation methods enable:

- Site-specific protein functionalization with fluorophores, radionuclides, and other payloads [2] [5]

- Global profiling of hyperreactive tryptophan sites across proteomes [2]

- Mapping of cation-π interactions critical for protein folding and function [2]

- Development of homogeneous antibody-drug conjugates and other therapeutics [5]

- Study of protein-protein interactions and surface accessibility [4]

The This compound electrochemical method provides particular advantages for applications requiring metal-free conditions or where traditional chemical reagents might interfere with protein function [1].

Conclusion

The protocols outlined enable efficient and selective modification of tryptophan residues in proteins. The This compound electrochemical method offers a unique metal-free approach, while Trp-CLiC provides exceptional speed, and TAD chemistry enables pH-controlled selectivity.

When implementing these methods, begin with model proteins having single tryptophan residues to optimize conditions, then progress to more complex systems. Proper controls and analytical validation are essential for confirming selective modification and maintaining protein function.

I hope these detailed application notes and protocols facilitate your research in protein bioconjugation. Would you like further elaboration on any specific aspect of these methods?

Reference List

- PMC (2025). Oxidative cyclization reagents reveal tryptophan cation–π interactions. NCBI. [Link]

- Nature (2024). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature. [Link]

- Phys.org (2019). New technology for protein bioconjugation and structural proteomics. [Link]

- ChemRxiv (2025). Electrochemical Tryptophan-Selective Bioconjugation. [Link]

- PMC (2022). Triazolinedione protein modification: from an overlooked off-target to a tryptophan-selective bioconjugation method. NCBI. [Link]

References

- 1. Electrochemical Tryptophan - Selective Bioconjugation [chemrxiv.org]

- 2. Oxidative cyclization reagents reveal tryptophan cation–π interactions... [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative cyclization reagents reveal tryptophan ... | Nature [nature.com]

- 4. Triazolinedione protein modification: from an overlooked off-target... [pmc.ncbi.nlm.nih.gov]

- 5. New technology for protein and structural proteomics bioconjugation [phys.org]

KetoABNO metal-free aerobic oxidation aldehydes

KetoABNO in Metal-Free Aerobic Oxidation

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable nitroxyl radical catalyst valued for its high oxidation potential and low steric hindrance. These properties make it highly effective for metal-free aerobic oxidations, offering a greener alternative to traditional methods that rely on stoichiometric oxidants or metal catalysts [1].

Its key advantage in oxidizing aldehydes to carboxylic acids lies in the organocatalytic system, which avoids product degradation or catalyst deactivation by acidic products. The system uses atmospheric oxygen as the terminal oxidant, making it operationally simple and environmentally benign [2] [1].

Application Note: Aerobic Aldehyde Oxidation Protocol

This protocol describes a general method for converting aldehydes to carboxylic acids using a this compound/NaNO₂ organocatalytic system with oxygen as the oxidant [1].

Reaction Mechanism

The catalytic cycle involves this compound shifting between its N-oxyl radical and oxoammonium states. Sodium nitrite (NaNO₂) plays a critical role in regenerating the active oxoammonium species from the hydroxylamine by-product [1].

- Step 1: The this compound radical is oxidized to a reactive oxoammonium cation.

- Step 2: The oxoammonium cation oxidizes the aldehyde hydrate to a carboxylic acid, becoming hydroxylamine.

- Step 3: NaNO₂ and O₂ regenerate the active oxoammonium catalyst from hydroxylamine.

The diagram below illustrates this catalytic cycle.

Experimental Procedure

Reaction Setup [1]:

- Charge reactor: In a suitable vessel (e.g., Schlenk tube), combine aldehyde substrate (1.0 mmol), this compound (1-5 mol%), and NaNO₂ (10-20 mol%).

- Add solvent: Add a mixture of acetonitrile (CH₃CN) and water (2 mL total volume).

- Initiate reaction: Stir the reaction mixture at room temperature under oxygen atmosphere (O₂ balloon) or open to air.

- Monitor reaction: Track reaction progress by TLC or other analytical methods until complete, typically requiring several hours.

- Work-up: Concentrate the reaction mixture under reduced pressure after completion.

- Purification: Acidify the residue and extract the carboxylic acid product. Purify further by recrystallization or chromatography if necessary.

Typical Reaction Conditions Table [1]:

| Parameter | Specification |

|---|---|

| Catalyst | This compound (1-5 mol%) |

| Co-catalyst | NaNO₂ (10-20 mol%) |

| Oxidant | O₂ (balloon) or Air |

| Solvent | CH₃CN/H₂O (mixture) |

| Temperature | Room Temperature |

| Reaction Time | 3-18 hours |

Comparative Catalyst Data

The table below compares this compound with other common N-oxyl radical catalysts, highlighting its superior oxidation potential.

| N-Oxyl Radical Catalyst | Relative Oxidation Potential | Steric Hindrance | Key Feature |

|---|---|---|---|

| This compound | High (+521 mV vs. Ag/Ag+) | Low | High activity, versatile [1] |

| TEMPO | Low (+320 mV vs. Ag/Ag+) | High | Standard catalyst, lower activity [1] |

| ABNO | Medium (+419 mV vs. Ag/Ag+) | Low | High activity, common precursor [1] |

Experimental Workflow Diagram

The following diagram outlines the end-to-end experimental workflow for the oxidation procedure.

Key Practical Advantages for R&D

- Gram-Scale Applicability: The this compound/NaNO₂ system is easily scalable, successfully demonstrated in gram-scale oxidations with high yields [3] [1].

- Broad Functional Group Tolerance: This method is compatible with diverse functional groups, making it valuable for synthesizing complex molecules in pharmaceutical and fine chemical development [2] [1].

- Bioconjugation Applications: this compound's mild and selective reactivity enables unique applications like tryptophan-selective bioconjugation for developing antibody-drug conjugates (ADCs) [1].

Notes and Troubleshooting

- Catalyst Handling: this compound is a stable radical at room temperature. Weigh it quickly to minimize prolonged air exposure, though standard laboratory conditions are sufficient [1].

- Solvent Optimization: While CH₃CN/H₂O is standard, solvent can be adjusted based on substrate solubility. Ensure the reaction mixture remains homogeneous for efficient conversion [1].

- Reaction Monitoring: If the reaction stalls, verify the O₂ atmosphere integrity. Adding more NaNO₂ (e.g., 5 mol% extra) can help regenerate the catalytic cycle.

References

KetoABNO antibody-drug conjugate ADC construction

Understanding ADC Components and Construction

An Antibody-Drug Conjugate (ADC) is a complex biopharmaceutical designed to selectively deliver a potent cytotoxic drug to target cells by combining a monoclonal antibody with a payload via a chemical linker [1] [2]. The table below summarizes the core components and current standards for each.

| Component | Function & Description | Key Considerations & Examples |

|---|

| Antibody | The targeting module; binds to specific antigens on target cell surfaces [2] [3]. | Specificity: Ideal target antigen is highly expressed on tumor cells with minimal expression on healthy tissues [2]. Internalization: Must be efficiently internalized upon binding [2]. Type: Humanized or fully human IgG1 is most common (e.g., trastuzumab) to reduce immunogenicity and leverage effector functions [2] [4] [3]. | | Linker | Connects antibody and payload; governs ADC stability in circulation and payload release at target site [1] [5]. | Stability: Must be stable in bloodstream to minimize off-target toxicity [1] [6]. Cleavability: Cleavable linkers (e.g., peptide, glucuronide) release payload in response to tumor microenvironment (low pH, enzymes) [1]. Non-cleavable linkers (e.g., thioether) require antibody degradation, potentially improving specificity [1]. | | Payload | Potent cytotoxic agent that kills target cell upon release [1] [6]. | Potency: IC50 values in sub-nanomolar range required due to limited number of molecules delivered per cell [6]. Mechanism: Microtubule disruption (e.g., MMAE, DM1) or DNA damage (e.g., calicheamicin, PBDs, topoisomerase I inhibitors like DXd) [1] [6]. | | Conjugation Chemistry | Method of attaching linker-payload to antibody; determines Drug-to-Antibody Ratio (DAR) and homogeneity [5]. | Conventional: Lysine amines or cysteine thiols from reduced interchain disulfide bonds; can create heterogeneous mixtures [5]. Site-Specific: Engineered cysteine residues, unnatural amino acids, or enzyme-mediated tags (e.g., formylglycine generating enzyme) enable homogeneous DAR [5] [6]. |

General Conjugation Workflow and Mechanism of Action

The following diagram outlines the key steps in constructing an ADC and its subsequent mechanism for targeting cancer cells.

Workflow Explanation:

- ADC Construction (Steps 1-4): This process involves producing the monoclonal antibody, synthesizing the linker-payload complex, conjugating them via chosen chemistry, and finally purifying the ADC to achieve a homogeneous product with a defined DAR [5] [7].

- Mechanism of Action (Steps 5-8): The administered ADC circulates in the bloodstream, binds specifically to target antigens on cancer cells, and is internalized. The ADC travels through endosomes to lysosomes, where the linker is cleaved or the antibody is degraded, releasing the cytotoxic payload to kill the cell [4] [8]. Some payloads can also diffuse out to kill neighboring cells (bystander effect) [4].

Experimental Protocols for Key ADC Analyses

While specific protocols vary, here are the general methodologies for critical characterization and efficacy testing of ADCs.

1. Determination of Drug-to-Antibody Ratio (DAR)

- Principle: The DAR, or average number of payload molecules per antibody, is critical for efficacy and safety. A typical target DAR is 4 [5] [6].

- Method: Hydrophobic Interaction Chromatography (HIC). This method separates ADC species based on hydrophobicity differences imparted by the attached payloads. The various peaks on the chromatogram correspond to ADCs with different drug loads (DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR and distribution [5].

2. In Vitro Potency Assay

- Principle: Measures the ADC's ability to kill antigen-positive cancer cells in culture.

- Method:

- Cell Seeding: Plate tumor cells expressing the target antigen in multi-well plates.

- ADC Treatment: Treat cells with a concentration gradient of the ADC. Include controls (naked antibody, free payload, and an isotype-control ADC).

- Incubation & Analysis: Incubate for a defined period (e.g., 72-96 hours) and assess cell viability using assays like CellTiter-Glo (measuring ATP levels) [8]. The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

3. In Vivo Efficacy Study

- Principle: Evaluates the ADC's antitumor activity and therapeutic window in a live animal model.

- Method:

- Model Establishment: Generate xenograft models by implanting human tumor cells into immunodeficient mice.

- Dosing: Once tumors are palpable, randomize mice into groups and administer the ADC, control articles (vehicle, naked antibody), and a standard chemotherapeutic agent via intravenous injection.

- Monitoring: Measure tumor volumes and body weights 2-3 times per week. Data is presented as mean tumor volume over time, and statistical comparisons (e.g., of Tumor Growth Inhibition) are made to demonstrate superior efficacy and tolerability of the ADC [7] [8].

Research Recommendations for Novel Linkers

Since specific data on KetoABNO is unavailable, I suggest the following steps to advance your research:

- Contact Suppliers Directly: Inquire with chemical suppliers like BOC Sciences for any available technical data sheets or application notes for this compound [9].

- Explore Patent Literature: Search patent databases (USPTO, EPO, WIPO) using terms like "this compound," "Norpseudopelleterine-N-oxyl," or "7123-92-4" for detailed synthetic and application procedures.

- Consult Related Chemical Classes: Research established linkers that share functional groups with this compound, as conjugation and analytical strategies may be similar.

References

- 1. – Antibody - Wikipedia drug conjugate [en.wikipedia.org]

- 2. : the “biological missile” for targeted cancer... Antibody drug conjugate [nature.com]

- 3. Frontiers | A comprehensive overview on antibody - drug ... conjugates [frontiersin.org]

- 4. – Antibody (ADCs): current and future... Drug Conjugates [jhoonline.biomedcentral.com]

- 5. Methods to Design and Synthesize Antibody - Drug ... Conjugates [pmc.ncbi.nlm.nih.gov]

- 6. Payload diversification: a key step in the development of... [jhoonline.biomedcentral.com]

- 7. Strategies and Advancement in Antibody - Drug ... Conjugate [pmc.ncbi.nlm.nih.gov]

- 8. Potential of antibody–drug conjugates ( ADCs ) for cancer therapy [cancerci.biomedcentral.com]

- 9. (CAS 7123-92-4) | this compound Linker - BOC Sciences ADC [adc.bocsci.com]

Comprehensive Application Notes and Protocols: KetoABNO-Catalyzed Oxidation of α-Fluoroalkyl Alcohols for Drug Development Applications

Introduction to KetoABNO and Its Unique Properties

9-Azabicyclo[3.3.1]nonane-3-one N-oxyl (this compound) represents an advanced organocatalytic oxidation catalyst with distinctive electrochemical properties that make it particularly valuable for modern synthetic applications, especially in pharmaceutical research and development. Unlike traditional oxidation catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), this compound possesses a significantly higher redox potential (+521 mV vs. Ag/Ag+) compared to TEMPO (+320 mV) and even ABNO (+419 mV), enabling it to oxidize more challenging substrates under milder conditions [1]. This enhanced oxidative power, combined with reduced steric hindrance around the active N-oxyl center, allows for efficient catalytic transformations across diverse substrate classes, from simple small molecules to complex biomolecules.

The structural versatility of this compound arises from its ability to reversibly interconvert among three oxidation states: hydroxyamine, N-oxyl, and oxoammonium species. This redox adaptability enables the catalyst to participate in various electron transfer processes while maintaining stability under both organic and aqueous conditions [1]. Additionally, the ketone moiety within the bicyclic structure provides a handle for further functionalization and tuning of physicochemical properties, expanding its utility in targeted applications. The catalyst's water tolerance and compatibility with biological systems have facilitated its recent application in protein modification chemistry, bridging traditional organic synthesis with biocompatible transformation [1].

Significance of α-Fluoroalkyl Alcohols in Drug Development

Fluorinated organic compounds have gained paramount importance in pharmaceutical development, with estimates suggesting that approximately 30-40% of agrochemicals and 20-25% of pharmaceuticals now contain fluorine atoms. Specifically, α-fluoroalkyl alcohols represent privileged structural motifs in medicinal chemistry due to the profound influence of fluorine incorporation on molecular properties [2]. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms significantly alter the metabolic stability, lipophilicity, and bioavailability of drug candidates, often leading to enhanced therapeutic profiles.

The significance of α-fluoroalkyl alcohols is exemplified by several clinically important molecules. Befloxatone, a monoamine oxidase A inhibitor used in the treatment of depression, contains a critical trifluoroethanol motif that contributes to its pharmacological activity [2]. Similarly, an antitumor agent designated as Compound Z incorporates this structural feature, demonstrating the value of fluorinated alcohols in oncology drug development [2]. The oxidation of α-fluoroalkyl alcohols to their corresponding ketones represents a crucial transformation in synthetic routes to these biologically active compounds, as the resulting fluoroalkyl ketones often serve as key intermediates or active pharmaceutical ingredients themselves. Traditional oxidation methods often struggle with fluorinated substrates due to the unique electronic properties imparted by fluorine atoms, necessitating the development of specialized oxidation protocols such as those enabled by this compound catalysis [1].

This compound Catalytic Systems for Alcohol Oxidation

Performance Comparison of Catalytic Systems

Table 1: Comparison of this compound-based catalytic systems for alcohol oxidation

| Catalytic System | Optimal Conditions | Substrate Scope | Key Advantages | Representative Yield |

|---|---|---|---|---|

| Bi(NO₃)₃/KetoABNO/O₂ | 10 mol% Bi(NO₃)₃, 5 mol% this compound, CH₃CN, 65°C, air | Primary and secondary benzylic, aliphatic alcohols | Ligand-free, base-free, excellent selectivity for carbonyls, uses air as oxidant | 94-98% for model substrates [3] |

| Cu/ketoABNO/O₂ | Cu salt (various), this compound, O₂ or air, mild conditions | Amines, alcohols, aldehydes | Broad substrate scope, scalable, tunable reactivity | High yields for amine to imine oxidation [1] |

| NaNO₂/KetoABNO/O₂ | NaNO₂ as NOx mediator, metal-free conditions | Aldehydes, acid-sensitive substrates | Metal-free system, avoids overoxidation to acids | Effective for aldehyde oxidation [1] |

| Electrochemical/KetoABNO | Electrochemical oxidation, no chemical oxidants | Tryptophan residues in proteins | Precise control, minimal byproducts, biocompatible | Selective tryptophan modification [1] |

Quantitative Performance Data

Table 2: Substrate scope and yield analysis for Bi(NO₃)₃/KetoABNO catalytic system

| Substrate Class | Specific Examples | Reaction Conditions | Isolated Yield Range | Notes |

|---|---|---|---|---|

| Primary benzylic alcohols | Benzyl alcohol derivatives | 65°C, 2-3h, air, CH₃CN | 85-98% | Excellent chemoselectivity, no overoxidation to acids |

| Secondary benzylic alcohols | 1-Phenylethanol derivatives | 65°C, 2h, air, CH₃CN | 90-98% | Gram-scale demonstration with 94% isolated yield [3] |

| Aliphatic alcohols | Aliphatic secondary alcohols | 65°C, 2-4h, air, CH₃CN | 75-92% | Slightly longer reaction times for sterically hindered variants |

| Functionalized substrates | Halogenated, heteroaromatic alcohols | 65°C, 2-3h, air, CH₃CN | 80-95% | Tolerance to Csp²–F, Csp²–Cl, Csp²–Br, Csp²–I bonds [2] |

Experimental Protocols

Standard Protocol for Aerobic Oxidation of Alcohols Using Bi(NO₃)₃/KetoABNO

Materials and Reagents:

- Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 10 mol%)

- 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (this compound, 5 mol%)

- Anhydrous acetonitrile (CH₃CN, 2 mL per 1 mmol substrate)

- Alcohol substrate (1.0 mmol)

- Air or oxygen balloon

Procedure:

Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the alcohol substrate (1.0 mmol), Bi(NO₃)₃·5H₂O (0.10 mmol, 10 mol%), this compound (0.05 mmol, 5 mol%), and anhydrous acetonitrile (2 mL).

Atmosphere Control: Seal the Schlenk tube with a rubber septum and evacuate the system via vacuum, then refill with air or oxygen. Repeat this process three times to ensure proper atmospheric conditions. Alternatively, maintain under a positive pressure of air or oxygen using a balloon.

Oxidation Reaction: Heat the reaction mixture to 65°C with vigorous stirring for 2-4 hours. Monitor reaction progress by TLC or GC-MS until complete consumption of the starting material is observed.

Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradients) to obtain the pure carbonyl compound.

Characterization: Characterize the isolated product by ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy, comparing spectral data with authentic samples or literature values when available.

Technical Notes:

- The reaction demonstrates excellent functional group tolerance, with halogen atoms (F, Cl, Br, I), ethers, and heteroaromatic rings remaining intact under the optimized conditions [3].

- For acid-sensitive substrates, the Bi(NO₃)₃/KetoABNO system offers advantages over traditional acid-promoted oxidation methods.